Isobutyrophenone
CAS No.: 611-70-1
Cat. No.: VC21210570
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 611-70-1 |
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Molecular Formula | C10H12O |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 2-methyl-1-phenylpropan-1-one |
Standard InChI | InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Standard InChI Key | BSMGLVDZZMBWQB-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(C)C(=O)C1=CC=CC=C1 |
Boiling Point | 220.0 °C |
Melting Point | -1.3 °C |
Introduction
Physical and Chemical Properties
Structure and Identification
Isobutyrophenone has a molecular formula of C₁₀H₁₂O and a molecular weight of 148.21 g/mol. It is identified by the CAS Registry Number 611-70-1 and is known by several synonyms including isopropyl phenyl ketone, 2-methyl-1-phenyl-1-propanone, phenyl isopropyl ketone, and α-methylpropiophenone .
Physical Properties
Isobutyrophenone appears as a colorless to slightly yellow clear liquid at room temperature with characteristic physical properties as detailed in Table 1 .
Table 1: Physical Properties of Isobutyrophenone
Property | Value |
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Melting Point | 1°C |
Boiling Point | 215-217°C |
Density | 0.988 g/mL at 25°C |
Refractive Index | n²⁰/D 1.517 |
Flash Point | 84°C (184°F) |
Vapor Pressure | 1 mm Hg at 50°C |
LogP | 2.73 |
Physical State (20°C) | Liquid |
Color | Colorless to light yellow |
Solubility and Chemical Reactivity
Isobutyrophenone demonstrates selective solubility in various solvents. It is soluble in organic solvents such as alcohols but insoluble in water. Specifically, it is sparingly soluble in chloroform and slightly soluble in methanol .
The compound's reactivity is primarily centered on its carbonyl group, which can undergo various transformations including reduction, nucleophilic addition, and condensation reactions. The presence of the isobutyl group introduces steric effects that influence the reaction pathways and selectivity. Notably, the compound can undergo enolization under acidic conditions, a property that has been studied through bromine scavenging techniques .
Synthesis Methods
Friedel-Crafts Acylation
The most common method for synthesizing isobutyrophenone is through Friedel-Crafts acylation of benzene with isobutyryl chloride. In this process, benzene undergoes an electrophilic aromatic substitution reaction with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) .
The reaction procedure typically involves the following steps:
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Addition of aluminum chloride (1.02 moles) to a solution of benzene (1.53 moles) and isobutyryl chloride (1.02 moles) under stirring at 5°C
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Maintaining the mixture under stirring for an additional hour without cooling
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Pouring the reaction mixture into ice under stirring
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Separating the organic layer and distilling the product at 163°C (160 mmHg)
This method can achieve yields of approximately 95% of isobutyrophenone as a colorless oil .
Catalytic Synthesis
An alternative and more environmentally friendly approach involves the catalytic reaction of isobutyric acid with methyl benzoate. This method employs a catalyst composed of active components such as rare earth oxides, carriers like silicon dioxide, aluminum oxide, or zinc oxide, and additive agents like alkaline earth metal oxides .
The advantages of this catalytic process include:
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Simplified procedure
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Capability for continuous production
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Reduced energy consumption
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Elimination of corrosive reagents like isobutyryl chloride and aluminum chloride
Solar Synthesis
A noteworthy sustainable approach to isobutyrophenone synthesis utilizes solar energy. In this method, benzene undergoes Friedel-Crafts acylation with isobutyryl chloride, with the reaction heated to reflux (88°C) for 3 hours using solar energy instead of conventional electrical heating. This solar synthesis has demonstrated a 66% yield of isobutyrophenone, compared to a 44% yield from conventional electrical heating methods, highlighting the potential for more energy-efficient production processes .
Applications and Uses
Analytical Chemistry
Isobutyrophenone serves as an internal standard in analytical chemistry, particularly in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions. Its chemical stability and distinctive spectral properties make it valuable for quantitative analysis in pharmaceutical quality control .
Organic Synthesis
As a versatile intermediate in organic synthesis, isobutyrophenone participates in various transformations:
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Preparation of alpha-hydroxyisobutyrophenone
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Reaction with bromoacetic acid ethyl ester to form 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester
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Substrate in asymmetric hydrogenation reactions using ruthenium-based catalysts
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Base-catalyzed alkylation reactions using potassium triphenylmethide
Photochemical Applications
Isobutyrophenone functions as a photosensitizer intermediate in various photochemical processes. Its aromatic ketone structure enables it to absorb light energy and transfer it to other molecules, initiating photochemical reactions that would otherwise require more severe conditions .
Biological Activity
Antifungal Properties
Recent studies have revealed the antifungal properties of isobutyrophenone and its derivatives against various pathogenic fungi. Table 2 summarizes findings on the antifungal activity of isobutyrophenone and some of its derivatives.
Table 2: Antifungal Activity of Isobutyrophenone and Derivatives
Compound | Pathogen Tested | IC50 (μg/mL) |
---|---|---|
Isobutyrophenone | Fusarium solani | 4.34 |
2,4-Dihydroxy-5-methyl isobutyrophenone | Botrytis cinerea | 19.92 |
Isobutyrophenone Derivative 1 | Candida albicans | 15.55 |
Isobutyrophenone Derivative 2 | Aspergillus niger | 32.78 |
The antifungal mechanism of isobutyrophenone involves inhibition of fungal growth by disrupting cellular processes. Studies suggest it interferes with cell wall synthesis and metabolic pathways critical for fungal survival. Molecular docking studies indicate that the compound binds effectively to target proteins involved in these processes, demonstrating its potential as a lead compound for antifungal drug development.
Structure-Activity Relationships
Research into the structure-activity relationships of isobutyrophenone analogs has revealed that modifications to the phenolic ring significantly affect biological activity:
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Electron-withdrawing groups (e.g., halogens) tend to increase potency by stabilizing interactions with fungal targets
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Hydroxyl substitutions at specific positions improve solubility and bioavailability, leading to enhanced antifungal activity
In one notable study, isobutyrophenone exhibited an IC50 value of 4.34 μg/mL against Fusarium solani, significantly outperforming traditional antifungals like hymexazol (IC50 = 38.92 μg/mL), suggesting its potential as a more effective treatment option for certain fungal infections.
Enzymatic Transformations
Transaminase-Catalyzed Reactions
Recent research has explored the enzymatic transformation of isobutyrophenone using ω-transaminase (ω-TA) variants. In a study by researchers at Yonsei University, a mutant ω-TA from Ochrobactrum anthropi was developed through combinatorial mutation analysis to create an enzyme capable of accepting bulky substrates .
The study revealed that a triple mutant harboring L57A, W58A, and V154A mutations showed remarkable improvement in activity for bulky substrates, including a 3.2×10⁴-fold activity increase for 1-phenylbutylamine. Most notably, this engineered enzyme enabled the asymmetric amination of isobutyrophenone - which carries a branched-chain alkyl substituent - with >99% enantiomeric excess (ee) of the resulting (S)-amine .
This breakthrough demonstrates the potential for biocatalytic approaches in the transformation of isobutyrophenone into valuable chiral amines, which are important building blocks for pharmaceuticals and fine chemicals.
Chemical Reactions and Mechanisms
Enolization Studies
Fundamental studies on the acid-catalyzed enolization of isobutyrophenone have provided insights into reaction mechanisms and isotope effects. Bromine scavenging techniques have been used to measure rates of acid-catalyzed enolization of isobutyrophenone in H₂O and D₂O solutions, as well as isobutyrophenone-α-d in D₂O solution .
These studies revealed:
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Solvent isotope effect (kH+/kD+) of 0.56
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Substrate isotope effect (kH/kD) of 6.2
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Solvent isotope effect on the enolization equilibrium (KE(H2O)/KE(D2O)) of 0.92
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Solvent isotope effect on the ionization of isobutyrophenone as a carbon acid (kaK(H2O)/kaK(D2O)) of 5.4
These findings are consistent with the generally accepted mechanism for enolization processes and provide valuable data on the keto-enol equilibrium and carbon-acid ionization properties of isobutyrophenone .
Asymmetric Hydrogenation
Isobutyrophenone has been used as a substrate in asymmetric hydrogenation reactions, particularly using ruthenium-based catalysts. A study published in Organic Letters demonstrated the use of [(diphosphine)RuCl₂(1,4-diamine)] catalyst systems for the asymmetric hydrogenation of isobutyrophenone .
The research highlighted a unique catalyst system employing a racemic diamine in combination with a chiral phosphine, which achieved 95% enantiomeric excess in the hydrogenation of isobutyrophenone. This represents an important advance in asymmetric catalysis methods for ketone reduction .
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